[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC15766301
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C12H19N5/c1-4-17-9-11(6-15-17)5-13-7-12-8-14-16(3)10(12)2/h6,8-9,13H,4-5,7H2,1-3H3 |
| Standard InChI Key | SUOZKFCJEPTHCL-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CNCC2=C(N(N=C2)C)C |
Introduction
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound featuring a pyrazole backbone. Pyrazole derivatives are widely studied in organic and medicinal chemistry due to their diverse biological activities and roles in drug design. This compound is characterized by two pyrazole groups substituted with methyl and ethyl functionalities, linked through an amine group.
Structural Features
3.1 2D and 3D Representations
The compound's structure features a planar pyrazole ring system, which contributes to its aromaticity and stability. The methyl and ethyl substitutions enhance its hydrophobic interactions, making it potentially useful in medicinal contexts.
| Feature | Description |
|---|---|
| Aromaticity | Aromatic pyrazole rings |
| Substituents | Methyl (CH3) and ethyl (C2H5) groups |
| Functional Groups | Amine (-NH-) bridge |
Synthesis and Reactivity
4.1 Synthesis Pathway
The synthesis typically involves:
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Alkylation of pyrazole derivatives to introduce methyl and ethyl groups.
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Coupling reactions to link the two pyrazole units through an amine bridge.
4.2 Reactivity
The amine linkage provides nucleophilic sites, while the pyrazole rings offer potential for electrophilic aromatic substitution reactions.
Applications and Potential Uses
5.1 Medicinal Chemistry
Pyrazole derivatives are known for their pharmacological activities, including:
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Anti-inflammatory
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Antimicrobial
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Antioxidant properties
Given its structural similarity to bioactive compounds, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine may exhibit similar biological activities.
5.2 Material Science
The compound's aromaticity and stability could make it useful as a ligand in coordination chemistry or in the development of functional materials.
Analytical Data
| Technique | Observed Data |
|---|---|
| NMR Spectroscopy | Signals for methyl/ethyl groups; aromatic protons |
| Mass Spectrometry | Molecular ion peak at 192 m/z |
| IR Spectroscopy | Characteristic amine (-NH) stretching vibrations |
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